6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one
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Overview
Description
6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-D]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of dichlorophenyl and dimethylphenyl groups enhances its chemical diversity and potential for interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 3,4-dimethylphenylhydrazine and a suitable aldehyde under acidic conditions to yield the desired pyrazolo[3,4-D]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalytic agents, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The use of ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, thiols, and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The dichlorophenyl and dimethylphenyl groups enhance its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure and have been studied for their biological activities, particularly as kinase inhibitors.
Triazolo[1,5-C]pyrimidine derivatives: Similar in structure but with an additional triazole ring, these compounds also exhibit significant biological activities.
Uniqueness
6-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to the presence of both dichlorophenyl and dimethylphenyl groups, which contribute to its enhanced chemical reactivity and biological activity. Its ability to inhibit CDKs with high specificity makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H16Cl2N4OS |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16Cl2N4OS/c1-11-3-5-14(7-12(11)2)26-18-15(9-23-26)19(27)25-20(24-18)28-10-13-4-6-16(21)17(22)8-13/h3-9H,10H2,1-2H3,(H,24,25,27) |
InChI Key |
MXWPASHBUDKYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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